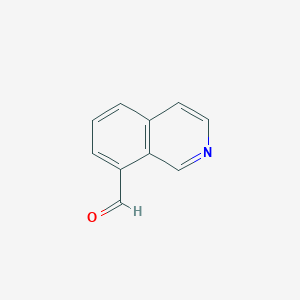![molecular formula C17H22N2O4 B113071 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] CAS No. 84060-08-2](/img/structure/B113071.png)
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]
Descripción general
Descripción
1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] is a synthetic organic compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol. This compound is characterized by its spirocyclic structure, which includes a benzoxazine ring fused to a piperidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the piperidine ring is a notable feature of this compound.
Métodos De Preparación
The synthesis of 1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine.
Spirocyclization: The benzoxazine intermediate is then subjected to spirocyclization with a piperidine derivative to form the spirocyclic structure.
Introduction of the Boc Protecting Group:
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to kilogram or metric ton scales.
Análisis De Reacciones Químicas
1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for investigating the interactions between small molecules and biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] depends on its specific application and the molecular targets involvedThe spirocyclic structure and the presence of the Boc protecting group can influence the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] can be compared with other spirocyclic compounds, such as:
Spiro[4H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylic acid: This compound has a similar spirocyclic structure but with a pyrrolidine ring instead of a piperidine ring.
Spiro[4H-3,1-benzoxazine-4,4’-piperidine]-1’-carboxylic acid: This compound lacks the Boc protecting group and may have different reactivity and applications.
The uniqueness of 1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] lies in its specific structural features and the presence of the Boc protecting group, which can influence its chemical properties and applications.
Propiedades
IUPAC Name |
tert-butyl 2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(20)22-17/h4-7H,8-11H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGYDPAFSJFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516509 | |
| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84060-08-2 | |
| Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
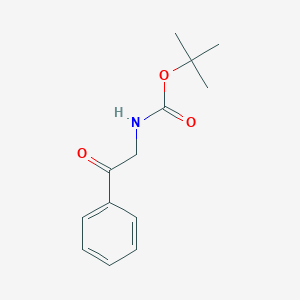
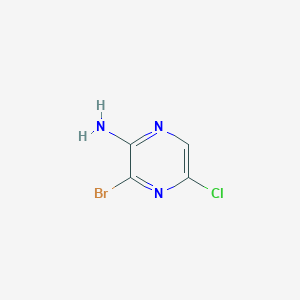
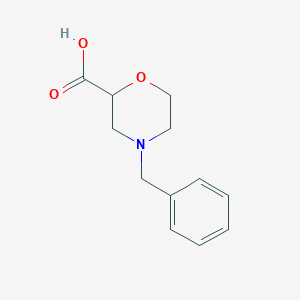
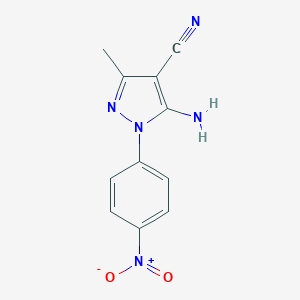
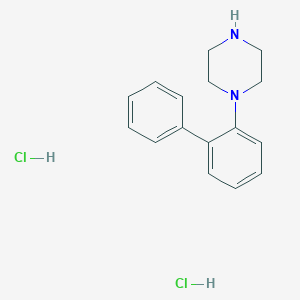
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)
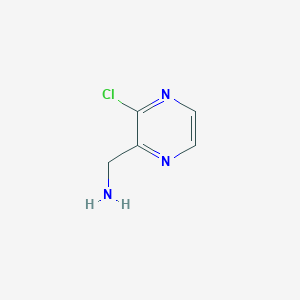
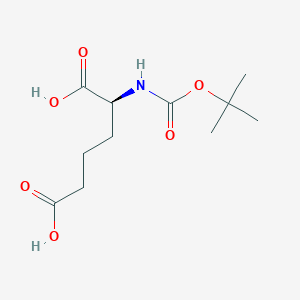
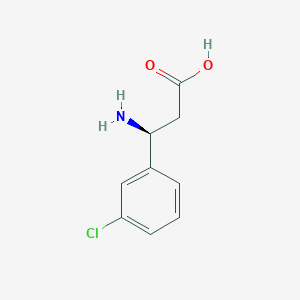
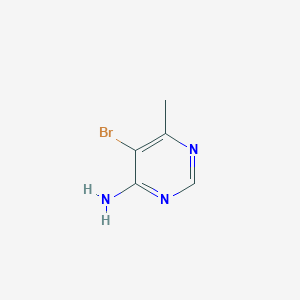
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)
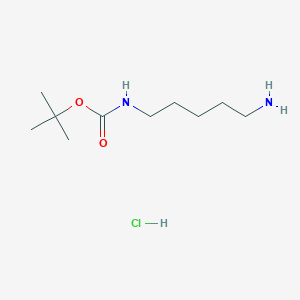
![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)
